3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

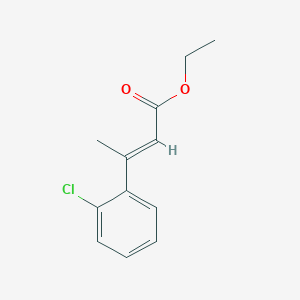

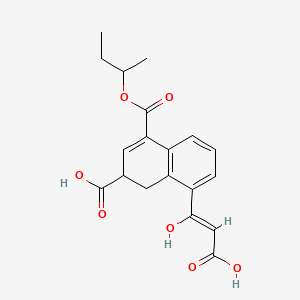

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is a flavonoid that can be isolated from Quercus ilex . It is a natural compound exhibiting remarkable antioxidant and anti-inflammatory abilities .

Synthesis Analysis

The synthesis of this compound is not widely documented in the literature. It is primarily isolated from natural sources .Molecular Structure Analysis

The molecular formula of this compound is C43H36O17 . It belongs to the class of compounds known as flavonoids .Physical And Chemical Properties Analysis

This compound is a yellow powder . Its molecular weight is 824.74 .Aplicaciones Científicas De Investigación

Chemical Characterization and Isolation : Acylated glycosides related to 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin have been isolated from natural sources, like Picea obovata needles. Their physicochemical properties and behavior under hydrolysis and saponification conditions have been studied, contributing to the understanding of their chemical structure and stability (Zapesochnaya et al., 1980).

Xanthine Oxidase Inhibition : Compounds structurally similar to 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin have been found in Alsophila spinulosa leaves. These compounds, including astragalin, exhibit inhibitory effects on xanthine oxidase, an enzyme relevant in conditions like gout and hepatitis (Chiang et al., 1994).

Regio-Specific Acetylation in Bioactive Molecules : Research on AmAT19, an acetyltransferase from Astragalus membranaceus, shows its ability to catalyze specific acetylation of bioactive molecules, including triterpenes and steroids. This indicates the potential of manipulating acetylation for enhancing the bioactivity of compounds like 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin (Wang et al., 2021).

Antitumor Activity : Related coumaroyl compounds have been investigated for their antitumor activity, particularly against lung cancer. They have been found to induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic applications for similar acylated flavonoids (Peng et al., 2015).

Antioxidant and Cytoprotective Effects : Studies comparing flavonoid glycosides like astragalin and tiliroside, which contain p-coumaroyl moieties, have shown significant antioxidant and cytoprotective effects. These effects are attributed to the presence of the p-coumaroyl group, suggesting similar properties might be expected in 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin (Li et al., 2017).

Synthesis and Biological Activity of Coumarin Derivatives : Research on the synthesis of various coumarin derivatives has shown their potential as antimicrobial and antioxidant agents, as well as their ability to act as cytotoxic agents against different cancer cell lines (Kumar et al., 2020).

Fluorescent Properties : Coumarin derivatives have been synthesized and studied for their fluorescent properties, which could be relevant in applications such as living cell imaging and the development of new materials for organic light-emitting diodes (OLEDs) (Chen et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLHDGGEJKVLAF-ASZZAFOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)

![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)